molecular formula C65H108O7P2 B1262997 Tridecaprenyl diphosphate

Tridecaprenyl diphosphate

Cat. No. B1262997
M. Wt: 1063.5 g/mol
InChI Key: DZNALTJEOIIEJL-IBZXXNHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecaprenyl diphosphate is a polyprenol diphosphate compound having thirteen prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

1. Environmental Monitoring and Health Risks

  • Tridecaprenyl diphosphate, as a component of various flame retardants, has been monitored in environmental samples to understand its distribution and potential health risks. For example, its presence in household dust and its metabolites in human urine have been studied, indicating its widespread exposure in indoor environments (Castorina et al., 2017).

2. Biocomposite Development for Tissue Engineering

  • Research has explored the use of tridecaprenyl diphosphate derivatives in developing biocomposites, such as those combining β-tricalcium diphosphate with polymers for potential applications in tissue engineering and theranostics (Zienkiewicz et al., 2020).

3. Chemical Synthesis and Drug Discovery

  • Tridecaprenyl diphosphate has potential applications in chemical synthesis, including drug discovery. Click chemistry, for instance, utilizes similar compounds for creating novel drug compounds, highlighting the versatility of phosphorus-containing compounds in pharmaceutical research (Kolb & Sharpless, 2003).

4. Material Science and Flame Retardant Research

  • Studies have investigated the use of tridecaprenyl diphosphate in materials science, particularly its role in flame retardants. This research includes understanding its distribution in various environments and its potential impacts on human health and the ecosystem (Hoffman et al., 2017).

5. Analytical Techniques for Biomolecule Detection

  • In analytical chemistry, tridecaprenyl diphosphate derivatives are studied for developing sensitive detection methods for biomolecules, such as nucleotides in bacteria, demonstrating its utility in bioanalytical applications (Chen et al., 2018).

properties

Product Name

Tridecaprenyl diphosphate

Molecular Formula

C65H108O7P2

Molecular Weight

1063.5 g/mol

IUPAC Name

phosphono [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl] hydrogen phosphate

InChI

InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+

InChI Key

DZNALTJEOIIEJL-IBZXXNHPSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridecaprenyl diphosphate
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Tridecaprenyl diphosphate
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Tridecaprenyl diphosphate
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Tridecaprenyl diphosphate
Reactant of Route 5
Tridecaprenyl diphosphate
Reactant of Route 6
Tridecaprenyl diphosphate

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